2-(4-bromophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound with a complex structure It is characterized by the presence of a bromophenoxy group, a propoxyphenyl group, and an oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base.
Synthesis of 4-(4-propoxyphenyl)-1,2,5-oxadiazole: This intermediate can be synthesized by reacting 4-propoxybenzohydrazide with a suitable nitrile oxide.
Coupling Reaction: The final step involves coupling the two intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-(4-bromophenoxy)propionyl)carbohydrazonoyl)phenyl 1-naphthoate
- 4-(2-(2-(4-bromophenoxy)propionyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
Uniqueness
2-(4-bromophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H18BrN3O4 |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18BrN3O4/c1-2-11-25-15-7-3-13(4-8-15)18-19(23-27-22-18)21-17(24)12-26-16-9-5-14(20)6-10-16/h3-10H,2,11-12H2,1H3,(H,21,23,24) |
InChI Key |
LJZIHIDMODLFJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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